molecular formula C9H11ClN2O4S2 B14591825 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol CAS No. 61496-63-7

2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol

Cat. No.: B14591825
CAS No.: 61496-63-7
M. Wt: 310.8 g/mol
InChI Key: LWZCKTOBGNUULN-UHFFFAOYSA-N
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Description

2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol is an organic compound that contains a thiol group, a nitro group, and a chloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with chloromethanesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with ethanethiol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiolates can react with the chloromethanesulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]ethane-1-thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloromethanesulfonyl group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-amine: Similar structure but with an amino group instead of a thiol group.

    2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-methane: Similar structure but with a methyl group instead of a thiol group.

Uniqueness

The presence of the thiol group in 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol makes it unique compared to its analogs

Properties

CAS No.

61496-63-7

Molecular Formula

C9H11ClN2O4S2

Molecular Weight

310.8 g/mol

IUPAC Name

2-[4-(chloromethylsulfonyl)-2-nitroanilino]ethanethiol

InChI

InChI=1S/C9H11ClN2O4S2/c10-6-18(15,16)7-1-2-8(11-3-4-17)9(5-7)12(13)14/h1-2,5,11,17H,3-4,6H2

InChI Key

LWZCKTOBGNUULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NCCS

Origin of Product

United States

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